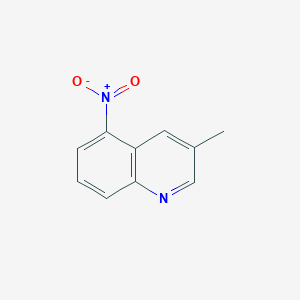

3-Metil-5-nitroquinolina

Descripción general

Descripción

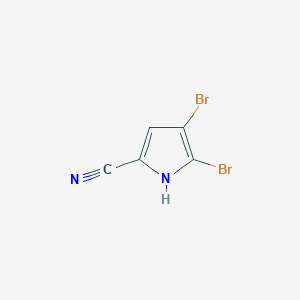

3-Methyl-5-nitroquinoline is a derivative of quinoline, which is a nitrogen-containing heterocycle . It is widely used in the synthesis of dyes, food coloring agents, pharmaceutical reagents, pH indicators, and various industrial processes .

Synthesis Analysis

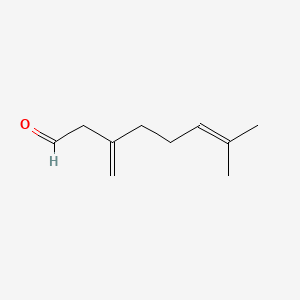

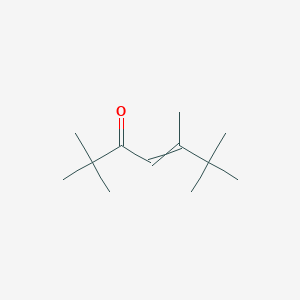

The synthesis of quinoline and its derivatives, including 3-Methyl-5-nitroquinoline, has been extensively studied. The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

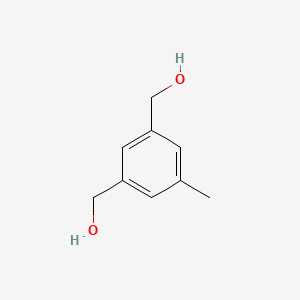

The molecular structure of 3-Methyl-5-nitroquinoline is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-5-nitroquinoline are diverse. The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-5-nitroquinoline include a molecular weight of 188.19 . It is a solid at room temperature and should be stored in a dry environment .Aplicaciones Científicas De Investigación

Descubrimiento de Fármacos

La quinolina es un andamiaje vital para los compuestos guía en el descubrimiento de fármacos . Juega un papel importante en el campo de la química medicinal . La quinolina y sus derivados son un núcleo vital en varios productos naturales y fármacos aprobados por la FDA .

Actividad Anticancerígena

Los derivados de la quinolina han mostrado potencial en la actividad anticancerígena . Se consideran una estructura privilegiada en los programas de descubrimiento de fármacos debido a su amplio espectro de bio-respuestas .

Actividad Antioxidante

Los derivados de la quinolina también han demostrado actividad antioxidante . Esto los hace potencialmente útiles en el tratamiento de enfermedades causadas por estrés oxidativo .

Actividad Antiinflamatoria

Los compuestos de quinolina han mostrado propiedades antiinflamatorias . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades inflamatorias .

Actividad Antimalárica

Los compuestos basados en quinolina se han utilizado en el tratamiento de la malaria . Son parte de los agentes terapéuticos utilizados contra la enfermedad .

Actividad Anti-SARS-CoV-2

A raíz de la pandemia de COVID-19, los derivados de la quinolina han mostrado potencial actividad anti-SARS-CoV-2 . Esto sugiere que podrían usarse en el desarrollo de tratamientos para la enfermedad .

Actividad Antituberculosa

Los derivados de la quinolina han demostrado actividades antituberculosas . Esto indica aplicaciones potenciales en el tratamiento de la tuberculosis .

Química Orgánica Industrial y Sintética

La quinolina tiene aplicaciones versátiles en los campos de la química orgánica industrial y sintética . Es un compuesto heterocíclico esencial utilizado en varias reacciones químicas .

Safety and Hazards

Direcciones Futuras

Quinoline and its derivatives, including 3-Methyl-5-nitroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Mecanismo De Acción

Target of Action

3-Methyl-5-nitroquinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and antiviral activities . .

Mode of Action

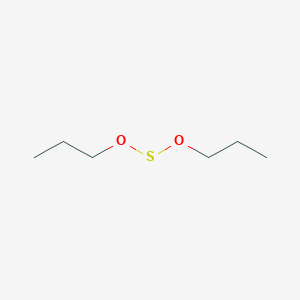

Quinoline derivatives are known to undergo nucleophilic and electrophilic substitution reactions . These reactions could potentially lead to interactions with biological targets, resulting in various pharmacological effects.

Biochemical Pathways

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .

Result of Action

Quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and antiviral activities .

Action Environment

It is known that the synthesis of quinoline derivatives has been moving towards greener and more sustainable chemical processes .

Propiedades

IUPAC Name |

3-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-8-9(11-6-7)3-2-4-10(8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIZXDYNJNYJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300465 | |

| Record name | 3-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103754-53-6 | |

| Record name | 3-methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[4.4]nonane-1,6-dione](/img/structure/B1616983.png)